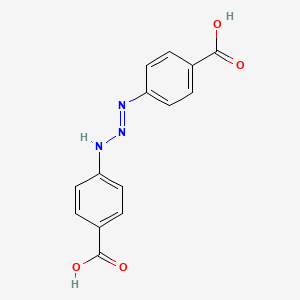![molecular formula C26H44NPS2Sn B14646956 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine CAS No. 54731-83-8](/img/structure/B14646956.png)
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is a complex organophosphorus compound. It features a unique structure with a phosphorus atom bonded to both sulfur and tin atoms, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include organotin compounds, sulfur sources, and phosphorus reagents. The reaction conditions may involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus, sulfur, and tin atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form multiple bonds with different atoms makes it a versatile agent in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include other organophosphorus compounds with sulfur and tin atoms. 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is unique due to its specific arrangement of atoms and the presence of the tricyclohexylstannyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
54731-83-8 |
|---|---|
Formule moléculaire |
C26H44NPS2Sn |
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
N-[ethyl(tricyclohexylstannylsulfanyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C8H12NPS2.3C6H11.Sn/c1-2-10(11,12)9-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H,2H2,1H3,(H2,9,11,12);3*1H,2-6H2;/q;;;;+1/p-1 |
Clé InChI |
UKDQOOJBFIBWRH-UHFFFAOYSA-M |
SMILES canonique |
CCP(=S)(NC1=CC=CC=C1)S[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


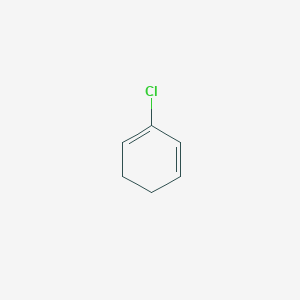
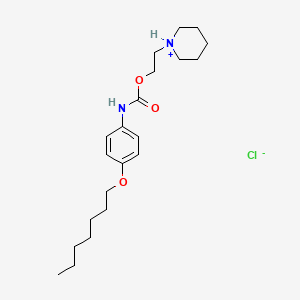
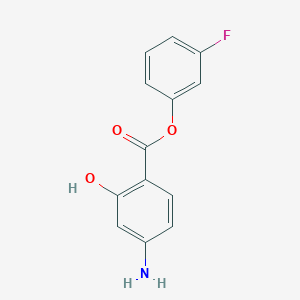

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

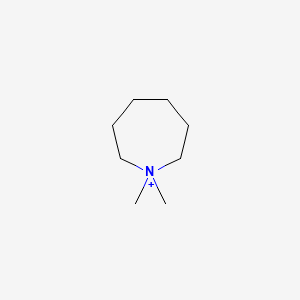
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
